2-Cyclopropoxy-1-isopropoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-1-isopropoxy-3-methylbenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with a methyl group. It is a derivative of benzene and falls under the category of substituted aromatic compounds.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-1-isopropoxy-3-methylbenzene can be achieved through various synthetic routes. One common method involves the reaction of 1-(chloromethyl)-2-cyclopropoxy-3-methylbenzene with isopropyl alcohol under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-1-isopropoxy-3-methylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used to introduce new substituents onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-1-isopropoxy-3-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on different biological systems to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-1-isopropoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropoxy-1-isopropoxy-3-methylbenzene can be compared with other similar compounds, such as:
Cyclopropane derivatives: These compounds share the cyclopropoxy group and exhibit similar chemical reactivity. Examples include cyclopropylbenzene and cyclopropylmethanol.
Isopropoxy derivatives: Compounds with the isopropoxy group, such as isopropoxybenzene and isopropoxyethanol, have comparable properties and applications.
Methyl-substituted benzenes: Toluene and xylene are examples of methyl-substituted benzenes that share structural similarities with this compound.
The uniqueness of this compound lies in the combination of cyclopropoxy, isopropoxy, and methyl groups on the benzene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O2 |
---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-methyl-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2/c1-9(2)14-12-6-4-5-10(3)13(12)15-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
InChI-Schlüssel |
YIHAKYIVECSQQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.